

# An In-depth Technical Guide to 1-Bromo-3-chloro-2-methylpropane

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## Compound of Interest

**Compound Name:** 1-Bromo-3-chloro-2-methylpropane

**Cat. No.:** B103949

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of **1-Bromo-3-chloro-2-methylpropane** (CAS No: 6974-77-2). This bifunctional alkyl halide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document includes detailed tables of its properties, representative experimental protocols for its synthesis and subsequent reactions, and an analysis of its spectral data. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

## Chemical Identity and Physical Properties

**1-Bromo-3-chloro-2-methylpropane** is a halogenated alkane characterized by a branched propane backbone with bromine and chlorine substituents at the 1 and 3 positions, respectively, and a methyl group at the 2 position.[1]

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	1-bromo-3-chloro-2-methylpropane <sup>[2]</sup>
CAS Number	6974-77-2 <sup>[2]</sup>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> BrCl <sup>[1]</sup>
Synonyms	1-Chloro-3-bromo-2-methylpropane, 2-Methyl-1-bromo-3-chloropropane
InChI Key	ZKDOQFPDSUOLGF-UHFFFAOYSA-N
SMILES	CC(CCl)CBr <sup>[3]</sup>

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	171.46 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Density	1.467 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	152-159 °C	<a href="#">[1]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[1]</a>
Solubility	Soluble in methanol and acetone	<a href="#">[1]</a>

## Synthesis of 1-Bromo-3-chloro-2-methylpropane

A common synthetic route to haloalkanes is the hydrohalogenation of alkenes. The synthesis of **1-Bromo-3-chloro-2-methylpropane** can be achieved via the anti-Markovnikov hydrobromination of 3-chloro-2-methylpropene. This reaction is typically initiated by a radical initiator to ensure the bromine atom adds to the less substituted carbon.

# Experimental Protocol: Synthesis via Radical Hydrobromination

This protocol is adapted from a similar procedure for the synthesis of 1-bromo-3-chloropropane.<sup>[4]</sup>

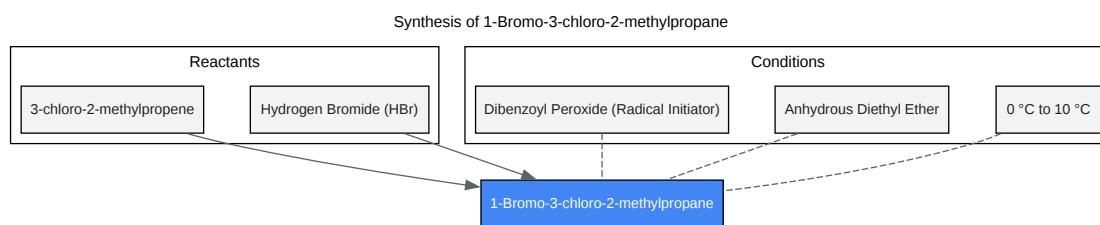
## Materials:

- 3-chloro-2-methylpropene
- Hydrogen bromide (HBr) gas
- Dibenzoyl peroxide (BPO) or another suitable radical initiator
- Anhydrous diethyl ether (or other suitable inert solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

## Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-2-methylpropene (1.0 eq) in anhydrous diethyl ether.
- Add a catalytic amount of dibenzoyl peroxide (approx. 0.02 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Bubble hydrogen bromide gas slowly through the solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, stop the HBr flow and allow the mixture to warm to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Bromo-3-chloro-2-methylpropane**.



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Caption: Synthesis of **1-Bromo-3-chloro-2-methylpropane**.

## Chemical Reactivity and Applications

**1-Bromo-3-chloro-2-methylpropane** is a versatile bifunctional electrophile. The carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond due to the lower bond dissociation energy and the better leaving group ability of the bromide ion. This differential reactivity allows for selective substitution reactions.

The primary application of this compound is as an intermediate in organic synthesis.<sup>[1]</sup> It is used to introduce the 3-chloro-2-methylpropyl moiety into various molecules, which is a key step in the synthesis of certain pharmaceuticals, such as antidepressants and local anesthetics, as well as in the production of pesticides.<sup>[1]</sup>

## Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol demonstrates a typical  $S_N2$  reaction at the carbon bearing the bromine atom and is adapted from a procedure for a similar primary alkyl halide.<sup>[5]</sup>

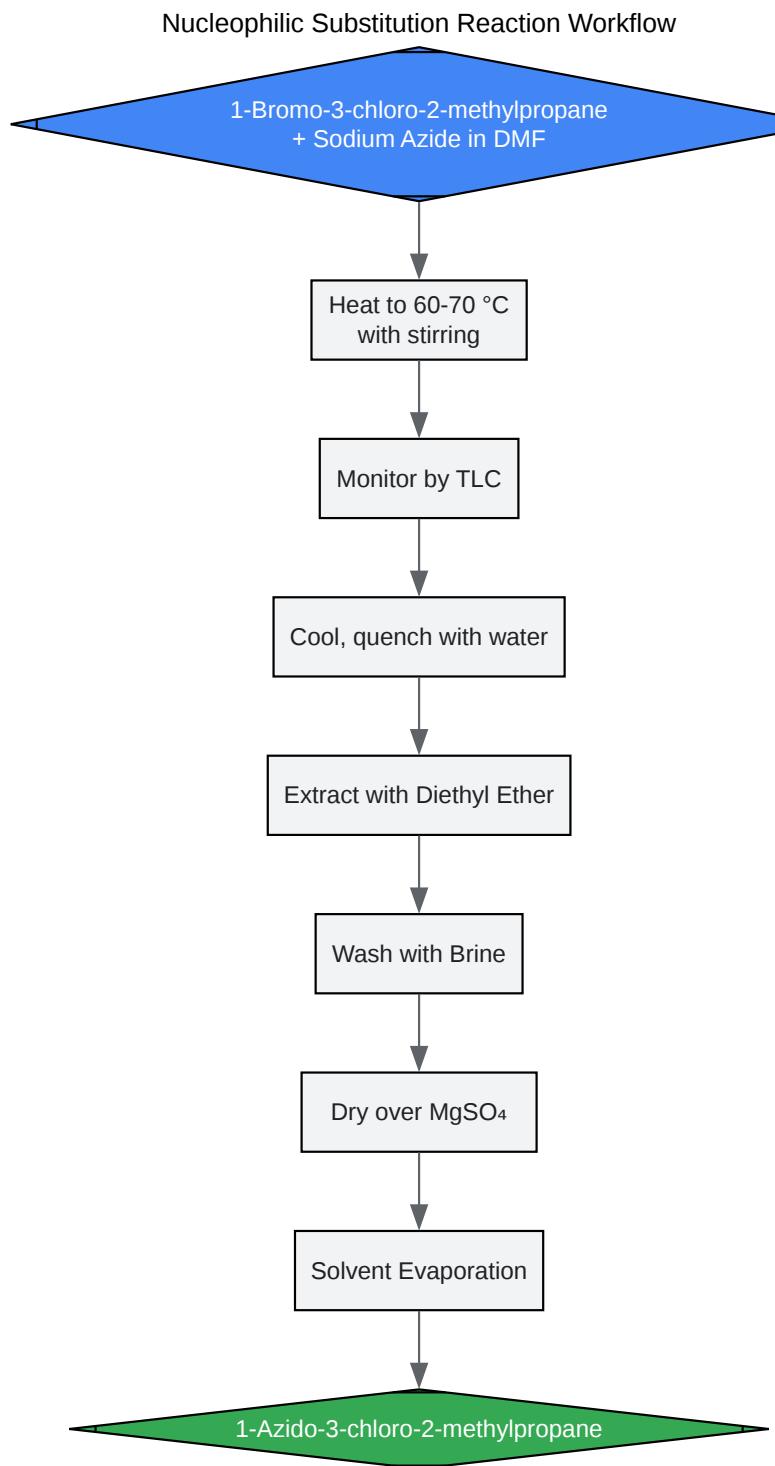
Materials:

- **1-Bromo-3-chloro-2-methylpropane**
- Sodium azide ( $NaN_3$ )
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve **1-Bromo-3-chloro-2-methylpropane** (1.0 eq) in anhydrous DMF.
- Add sodium azide (1.2 eq) to the solution.
- Heat the reaction mixture to 60-70 °C and stir vigorously.
- Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction typically takes several hours.

- Once complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash with brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1-azido-3-chloro-2-methylpropane.
- The product can be further purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.



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Caption: Workflow for a typical  $S_N2$  reaction.

## Spectroscopic Data

The structural characterization of **1-Bromo-3-chloro-2-methylpropane** is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data

Assignment	Predicted $^1\text{H}$ NMR ( $\delta$ , ppm, multiplicity)	Predicted $^{13}\text{C}$ NMR ( $\delta$ , ppm)
-CH <sub>3</sub>	~1.1 (d)	~18-22
-CH-	~2.2-2.4 (m)	~38-42
-CH <sub>2</sub> Br	~3.4-3.6 (d)	~35-39
-CH <sub>2</sub> Cl	~3.6-3.8 (d)	~48-52

Note: These are predicted chemical shifts based on the structure and data from similar compounds. Actual experimental values may vary depending on the solvent and other conditions.

**Mass Spectrometry (MS):** In electron ionization mass spectrometry, the molecular ion peak  $[\text{M}]^+$  at  $\text{m/z}$  170/172/174 would be expected, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Common fragmentation patterns would involve the loss of Br ( $\text{m/z}$  91/93), Cl ( $\text{m/z}$  135/137), or cleavage of the carbon-carbon bonds.

## Safety and Handling

**1-Bromo-3-chloro-2-methylpropane** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled
Skin Irritation (Category 2)	H315: Causes skin irritation
Eye Irritation (Category 2)	H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	H335: May cause respiratory irritation

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

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## References

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